molecular formula C17H17NO3S3 B2711987 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide CAS No. 2097929-81-0

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide

Cat. No.: B2711987
CAS No.: 2097929-81-0
M. Wt: 379.51
InChI Key: ZPSGTOMGGMJGAG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a hydroxyethyl-substituted phenyl-thiophene moiety. Key structural attributes include:

  • Thiophene-2-sulfonamide backbone: Known for electronic properties and bioactivity in pharmaceuticals .
  • 4-(Thiophen-3-yl)phenyl group: Enhances π-π stacking and hydrophobicity.
  • 2-Hydroxyethyl bridge: Introduces hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S3/c1-12-2-7-17(23-12)24(20,21)18-10-16(19)14-5-3-13(4-6-14)15-8-9-22-11-15/h2-9,11,16,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSGTOMGGMJGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide likely involves multi-step organic reactions. Typical synthetic routes may include:

    Formation of the thiophene rings: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Coupling reactions: The thiophene and phenyl groups can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may involve strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its biological activity, including potential anti-inflammatory or anticancer properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

(a) N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide
  • Structural Similarities : Shares the thiophene-2-sulfonamide core and aryl substituents.
  • Key Differences : Replaces the hydroxyethyl-phenyl group with an indole-iodophenyl system.
  • Synthesis : Prepared via Pd-mediated coupling of thiophene sulfonamides with indole derivatives under basic conditions (Cs₂CO₃, CH₃CN) .
  • Implications : The indole moiety may confer distinct biological activity (e.g., kinase inhibition), whereas the hydroxyethyl group in the target compound could improve solubility.
(b) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Structural Similarities : Contains a thiophene ring and sulfonamide-related (sulfanyl) group.
  • Key Differences : Replaces the sulfonamide with a triazole-thioacetamide group and includes a fluorophenyl substituent.
  • Properties : The triazole ring enhances metabolic stability, while the fluorophenyl group increases lipophilicity .

Aromatic Sulfonamides with Heterocyclic Substituents

(a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structural Similarities : Sulfonamide group attached to a heterocyclic core (pyrimidine).
  • Key Differences : Pyrimidine ring introduces additional hydrogen-bonding sites, and the formyl group may enhance reactivity.
  • Applications : Pyrimidine sulfonamides are often explored as kinase inhibitors or antimicrobial agents .
(b) Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline (P3T-DDTPA)
  • Structural Similarities : Incorporates a thiophen-3-yl group and aromatic stacking motifs.
  • Key Differences : Polymer structure with dodecyloxy chains for solubility in organic solvents.
  • Applications : Used in conductive polymers for optoelectronic devices .

Pharmacologically Active Sulfonamides

(a) Beta-3 Adrenoceptor (β3-AR) Agonists (e.g., CGP 12177)
  • Structural Similarities : Sulfonamides and aryl groups are common in β3-AR agonists.
  • Key Differences : CGP 12177 lacks thiophene but includes a benzazepine core.
  • Pharmacology : Demonstrates species-specific efficacy; human β3-AR requires high selectivity to avoid off-target effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Thiophene-2-sulfonamide 4-(Thiophen-3-yl)phenyl, 2-hydroxyethyl Drug development, Materials -
N-(1-Allyl-indol-2-yl)-thiophene-2-sulfonamide Thiophene-2-sulfonamide Indole, iodophenyl Kinase inhibitors
2-{[Triazol-3-yl]sulfanyl}-acetamide Triazole-thioacetamide Thiophen-2-yl, fluorophenyl Antimicrobial agents
P3T-DDTPA Conjugated polymer Thiophen-3-yl, dodecyloxy chains Organic electronics
CGP 12177 Benzazepine sulfonamide Chlorophenyl, tert-butyl β3-AR agonist research

Research Findings and Implications

  • Synthesis : The target compound’s hydroxyethyl group may require protection/deprotection strategies during synthesis, similar to indole derivatives in .
  • Biological Activity : Thiophene sulfonamides often target enzymes or receptors; the hydroxyethyl group could improve water solubility compared to lipophilic analogs in .
  • Material Science : The phenyl-thiophene moiety may enable π-stacking in conductive polymers, analogous to P3T-DDTPA .

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Molecular Weight : 371.4 g/mol

Structural Features

The compound contains:

  • A thiophene ring, contributing to its unique electronic properties.
  • A phenyl group that may enhance lipophilicity and biological interactions.
  • A sulfonamide functional group , known for its pharmacological relevance.

Antibacterial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .
  • Comparison with Standard Antibiotics : Some derivatives demonstrated comparable inhibition zones to ceftriaxone, a standard antibiotic .

Anticancer Activity

This compound has potential anticancer properties:

  • Cell Line Studies : Compounds related to this sulfonamide have shown IC₅₀ values between 3 to 20 µM against various cancer cell lines, including breast and pancreatic cancer .
  • Mechanism of Action : It appears to inhibit angiogenesis and modulate cancer cell signaling pathways, which are crucial for tumor growth and metastasis .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory effects:

  • Cytokine Inhibition : Similar compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC 40–50 µg/mL against several strains
AnticancerIC₅₀ values 3–20 µM against cancer cells
Anti-inflammatoryInhibition of IL-6 and TNF-α
NeuroprotectivePotential effects based on structural analogs

Notable Research Findings

  • Antibacterial Study : A study showed that thiourea derivatives exhibited enhanced activity against Staphylococcus aureus compared to traditional antibiotics .
  • Anticancer Mechanism : Research indicates that compounds targeting angiogenesis pathways can significantly reduce tumor growth in vivo models .
  • Inflammation Inhibition : Compounds similar to the sulfonamide demonstrated up to 89% inhibition of IL-6 at specific concentrations, highlighting their potential in treating inflammatory conditions .

Q & A

Q. What are the common synthetic routes for N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of a hydroxy-substituted phenyl intermediate followed by sulfonamide coupling. For example, thiophene-2-sulfonyl chloride is reacted with a hydroxyethyl-phenyl precursor under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Purification often employs recrystallization or column chromatography, with solvents like ethanol or ethyl acetate. Yield optimization may use microwave-assisted synthesis (e.g., 60°C, 10 minutes in THF with Pd catalysts) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly for thiophene and sulfonamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves bond lengths and stereochemistry . Infrared (IR) spectroscopy identifies functional groups like -OH and sulfonamide S=O stretches .

Q. How is this compound screened for preliminary pharmacological activity?

In vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) evaluate antimicrobial potential. Cytotoxicity studies in cancer cell lines (e.g., U87MG glioma) use MTT assays to measure IC₅₀ values. Dose-response curves and comparative analysis with structurally similar compounds (e.g., thiophene-sulfonamide hybrids) are standard .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, transition states, and electronic properties. The Colle-Salvetti correlation-energy formula aids in predicting regioselectivity during sulfonamide bond formation . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., carbonic anhydrase IX for anticancer activity) .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in antimicrobial or cytotoxicity results may arise from assay conditions (e.g., pH, serum content). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and validation via orthogonal assays (e.g., flow cytometry for apoptosis) are recommended. Structural analogs with defined activity profiles (e.g., 5-ethyl-N-thiazolyl derivatives) serve as controls .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Enantiomeric resolution (e.g., chiral HPLC) separates R/S configurations. Comparative studies show that the (R)-enantiomer often exhibits higher binding affinity to targets like cyclooxygenase-2 (COX-2) due to spatial compatibility with hydrophobic pockets. X-ray crystallography and circular dichroism (CD) verify stereochemical stability .

Q. What advanced techniques improve yield in large-scale synthesis?

Continuous flow chemistry enhances reaction control and scalability, reducing side products. Automated reactors (e.g., Chemspeed) optimize parameters like temperature and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings). Process analytical technology (PAT) monitors real-time reaction progress via inline NMR or IR .

Q. How is the compound’s stability assessed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) identify labile groups (e.g., sulfonamide hydrolysis at pH < 3). LC-MS tracks degradation products, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonamide couplingThiophene-2-sulfonyl chloride, Et₃N, DCM, 0°C → RT6898.5%
Microwave-assisted couplingPd(PPh₃)₄, THF, 60°C, 10 min8299.1%

Q. Table 2: Computational Modeling Inputs

ParameterValueSoftware/Basis Set
Geometry optimizationB3LYP/6-31G*Gaussian 16
Docking score (kcal/mol)-9.2 (COX-2)AutoDock Vina
HOMO-LUMO gap4.3 eVORCA 5.0

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